1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylicacid
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Overview
Description
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The 1,2,3-triazole ring system can be synthesized via a copper-catalyzed click reaction of azides with alkynes.
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction involving diazo compounds and alkenes.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with various dienophiles.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, copper catalysts for cycloaddition, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity . The bromine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid include other triazole derivatives such as 1,2,4-triazole and 1,2,3-triazole analogs . These compounds share similar structural features but may differ in their specific substituents and functional groups. The uniqueness of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid lies in its specific combination of a bromine atom, a triazole ring, and a cyclopropane carboxylic acid moiety .
Properties
Molecular Formula |
C6H6BrN3O2 |
---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
1-(4-bromotriazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-3-8-10(9-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12) |
InChI Key |
RCMCEZDBSIAKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N2N=CC(=N2)Br |
Origin of Product |
United States |
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